Neohesperidin is classified as a flavonoid glycoside, specifically a derivative of hesperidin. It is found predominantly in citrus fruits, where it contributes to their flavor and potential health benefits. The compound is known for its sweet taste, which has led to its use as a natural sweetener in food products. In terms of chemical classification, neohesperidin can be categorized under:
The synthesis of neohesperidin can be achieved through several methods:
Neohesperidin has a complex molecular structure characterized by:
The specific arrangement of hydroxyl groups and sugar units contributes to its solubility and bioactivity.
Neohesperidin participates in several chemical reactions:
The mechanism of action of neohesperidin is multifaceted:
Neohesperidin possesses several notable physical and chemical properties:
These properties influence its applicability in food science and pharmacology.
Neohesperidin has diverse applications across various fields:
The biosynthesis of neohesperidin in citrus species occurs through the phenylpropanoid pathway, converging with the flavonoid branch at naringenin chalcone. The pathway involves several enzymatic transformations:
Core flavonoid backbone formation: Phenylalanine ammonia-lyase (PAL) initiates the pathway by converting phenylalanine to cinnamate, leading to 4-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone. Chalcone isomerase (CHI) subsequently isomerizes this to the flavanone naringenin, the universal precursor for citrus flavanones [6] [9].
Hydroxylation and methylation: Flavanone 3β-hydroxylase (F3H) introduces a hydroxyl group at the C3 position of naringenin, yielding dihydrokaempferol. Further hydroxylation by flavonoid 3'-hydroxylase (F3'H) produces dihydroquercetin. Specific O-methyltransferases (OMTs) then methylate the 4' position, transforming naringenin into hesperetin [4] [6].
Glycosylation specific to neohesperidin: A critical branching point distinguishes neohesperidin biosynthesis from related compounds like hesperidin. Flavanone-7-O-glucosyltransferase (7-O-GT) first glucosylates hesperetin at the 7-position, forming hesperetin-7-O-glucoside (prunin). This intermediate is then specifically rhamnosylated by a 1,2-rhamnosyltransferase (1,2-RT). This enzyme attaches rhamnose from UDP-rhamnose to the glucose moiety at its 2-position, creating the neohesperidose disaccharide (α-1,2-rhamnosylglucose) characteristic of neohesperidin. In contrast, hesperidin biosynthesis employs a 1,6-rhamnosyltransferase (1,6-RT), resulting in the rutinose disaccharide (α-1,6-rhamnosylglucose) [4] [6] [9].
Compartmentalization and accumulation: Neohesperidin accumulates predominantly in immature fruit peels and young leaves of bitter citrus species like Seville orange (C. aurantium) and sour orange (C. bigaradia), acting as a natural pest deterrent. Its concentration peaks during early fruit development stages (30-90 days after blooming) before gradually declining [4] [8].
Table 1: Key Enzymes in Neohesperidin Biosynthesis in Citrus
Enzyme | EC Number | Substrate | Product | Role in Pathway |
---|---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | EC 4.3.1.24 | Phenylalanine | Cinnamate | Entry into phenylpropanoid pathway |
Chalcone synthase (CHS) | EC 2.3.1.74 | 4-Coumaroyl-CoA + Malonyl-CoA | Naringenin chalcone | Forms flavonoid backbone |
Chalcone isomerase (CHI) | EC 5.5.1.6 | Naringenin chalcone | Naringenin | Cyclizes chalcone to flavanone |
Flavanone 3β-hydroxylase (F3H) | EC 1.14.11.9 | Naringenin | Dihydrokaempferol | Introduces C3 hydroxyl (for some flavonoids) |
Flavonoid 3'-hydroxylase (F3'H) | EC 1.14.14.1 | Naringenin/Dihydrokaempferol | Eriodictyol/Dihydroquercetin | Introduces B-ring hydroxyl |
O-Methyltransferase (OMT) | EC 2.1.1.x | Eriodictyol | Hesperetin | Methylates 4' hydroxyl |
Flavanone 7-O-glucosyltransferase (7-O-GT) | EC 2.4.1.185 | Hesperetin | Hesperetin-7-O-glucoside (Prunin) | Adds glucose at 7-position |
Flavonoid 1,2-rhamnosyltransferase (1,2-RT) | EC 2.4.1.- | Prunin | Neohesperidin | Adds rhamnose (1→2) to glucose |
Neohesperidin serves as the direct precursor for the industrial production of the intense sweetener neohesperidin dihydrochalcone (NHDC). This transformation involves a two-step chemical or enzymatic biotransformation process:
Alkaline Isomerization (Chalcone Formation): Under strongly alkaline conditions (e.g., NaOH or KOH, pH >10), the C-ring of neohesperidin opens. This occurs via nucleophilic attack on the carbonyl carbon of the heterocyclic C-ring, breaking the bond between C2 and C1', converting the flavanone into its corresponding chalcone isomer, neohesperidin chalcone. This step is typically non-enzymatic and chemical [5] [9].
Hydrogenation (Dihydrochalcone Formation):
Table 2: Methods for NHDC Production from Neohesperidin
Step | Method | Key Conditions/Agents | Product | Advantages | Disadvantages/Limitations |
---|---|---|---|---|---|
Ring Opening (Chalcone Formation) | Chemical Alkaline Hydrolysis | NaOH/KOH (pH >10), Elevated temperature | Neohesperidin Chalcone | High efficiency, Scalable | Harsh conditions, High energy input |
Hydrogenation (Dihydrochalcone Formation) | Chemical Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, High pressure (50-100 psi) | NHDC | Well-established process | Costly catalyst, Safety risks (H₂ pressure), Potential over-reduction |
Microbial Biotransformation | Engineered yeast (e.g., S. cerevisiae), NADPH regeneration | NHDC | High selectivity (>83%), Ambient conditions, Sustainable, Safe | Requires metabolic engineering, Optimization ongoing | |
Combined Biocatalysis | Engineered yeast + A. niger whole cells | NHDC, HDC-G, HDC | One-pot cascade, Potential for diverse sweeteners | Complex process control |
Glycosylation, primarily catalyzed by UDP-glycosyltransferases (UGTs), is fundamental to neohesperidin's structure, solubility, bioactivity, and taste profile. These enzymes transfer activated sugar moieties (UDP-sugars) to specific hydroxyl groups on flavonoid aglycones:
Specificity and Catalysis: The UGT superfamily in plants contains a highly conserved 44-amino acid PSPG motif (Plant Secondary Product Glycosyltransferase) at the C-terminus. This motif is responsible for binding the UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose). UGTs exhibit varying degrees of regioselectivity. For instance, the flavonoid 7-O-glucosyltransferase (7-O-GT) in Citrus sinensis (sweet orange) specifically glucosylates the 7-OH position of hesperetin, naringenin, and other flavanones/ flavones. Subsequent rhamnosylation requires distinct rhamnosyltransferases (RTs). The 1,2-RT specifically recognizes hesperetin-7-O-glucoside (prunin) and transfers rhamnose from UDP-rhamnose to the 2''-OH of the glucose moiety, forming the bitter neohesperidose (characteristic of neohesperidin). Conversely, a 1,6-RT transfers rhamnose to the 6''-OH of glucose, forming rutinose (characteristic of hesperidin) [3] [6].
Structural Basis for Specificity: Structural studies (e.g., on VvGT1 from grape) reveal that UGTs adopt a GT-B fold with two Rossmann-like domains. The N-terminal domain binds the acceptor substrate (flavonoid aglycone), while the C-terminal domain binds the UDP-sugar donor. Key residues within the acceptor binding pocket determine regiospecificity. Mutagenesis studies show that altering residues near the catalytic site can shift sugar donor preference (e.g., from UDP-glucose to UDP-xylose) or even alter regioselectivity. For example, a mutant glycosyltransferase (PhUGTP141G) was engineered to specifically utilize UDP-xylose [3] [6] [10].
Metabolic Engineering Applications: The limited natural availability of neohesperidin (mainly in bitter citrus) spurred efforts to produce it biotechnologically from abundant hesperidin (found in sweet orange peel waste). A key strategy involves metabolically engineered plant cell cultures or microbial systems expressing recombinant citrus UGTs. Success has been achieved by expressing a recombinant flavanone-7-O-glucoside-2-O-rhamnosyltransferase (1,2-RT) in plant cell cultures. This enzyme efficiently converts hesperetin-7-O-glucoside (derived from hesperidin hydrolysis) into neohesperidin, providing a feasible route for large-scale production from low-value citrus byproducts [9] [6].
NHDC and its precursors undergo significant biotransformation by gut microbiota, generating bioactive metabolites with distinct physiological effects:
Degradation Pathway: Upon ingestion, NHDC (C₂₈H₃₆O₁₅) is poorly absorbed in the upper gastrointestinal tract. In the colon, it undergoes sequential hydrolysis by bacterial glycosidases. Initial α-rhamnosidases cleave the terminal rhamnose from the neohesperidose disaccharide, yielding hesperetin dihydrochalcone-7-O-glucoside (HDC-G). Subsequent β-glucosidases hydrolyze the remaining glucoside bond, releasing the aglycone hesperetin dihydrochalcone (HDC) and the disaccharide neohesperidose (further degraded to rhamnose and glucose). HDC can undergo further microbial metabolism, including C-ring cleavage and reduction/dehydroxylation, yielding smaller phenolic acids like 3-(3-hydroxy-4-methoxyphenyl)propionic acid (HMPA) [5] [7] [2].
Metabolite Identification and Profiling: Advanced analytical techniques (UPLC-ESI-QTOF-MS/MS, HPLC-ECD) are essential for identifying and quantifying NHDC metabolites in complex biological matrices like feces, plasma, and urine. Key microbial metabolites include:
Table 3: Key Microbial Metabolites of Neohesperidin Dihydrochalcone (NHDC)
Metabolite | Molecular Formula | Molecular Weight (Da) | Primary Route of Formation | Key Bioactivity/Function | Detection Method |
---|---|---|---|---|---|
Hesperetin DHC-7-O-glucoside (HDC-G) | C₂₂H₂₈O₁₁ | 492.15 ([M+FA-H]⁻) | Rhamnosidase cleavage of NHDC | Intermediate metabolite | UPLC-ESI-QTOF-MS/MS |
Hesperetin Dihydrochalcone (HDC) Aglycone | C₁₆H₁₈O₅ | 330.11 ([M+FA-H]⁻) | Glucosidase cleavage of HDC-G | Primary bioactive metabolite; 4-HNE scavenger | UPLC-ESI-QTOF-MS/MS, NMR |
3-(3-Hydroxy-4-Methoxyphenyl)Propionic Acid (HMPA) | C₁₀H₁₂O₄ | 196.07 | C-ring cleavage & reduction of HDC | Microbial end-product, absorbed | LC-MS, Comparison with standards |
HDC-4-HNE Conjugate (1,2-Adduct) | C₂₅H₃₂O₈ | 484.21 ([M+FA-H]⁻) | Covalent trapping of 4-HNE by HDC (aldehyde addition) | Detoxification of lipid peroxidation aldehyde (4-HNE) | UHPLC-MS/MS, NMR (purified) |
HDC-4-HNE Conjugate (1,4-Michael Adduct) | C₂₅H₃₂O₈ | 484.21 ([M+FA-H]⁻) | Covalent trapping of 4-HNE by HDC (double bond add.) | Detoxification of lipid peroxidation aldehyde (4-HNE) | UHPLC-MS/MS, NMR (purified) |
Mono-4-HNE HDC Conjugate | C₂₅H₃₂O₈ | 484.21 ([M+FA-H]⁻) | Predominant in vivo conjugate (likely 1,2-adduct) | Biomarker of 4-HNE trapping activity in vivo | UHPLC-MS/MS (fecal/plasma samples) |
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